molecular formula C12H10N2O5 B554836 N-alpha-Phthalyl-L-Asparagine CAS No. 42406-52-0

N-alpha-Phthalyl-L-Asparagine

Cat. No. B554836
CAS RN: 42406-52-0
M. Wt: 262.22 g/mol
InChI Key: FXHJNPKWNYXBKP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-alpha-Phthalyl-L-Asparagine” is a derivative of asparagine .


Synthesis Analysis

The synthesis of L-Asparagine has been achieved under fed-batch mode, where the yield reached 90.15% with twice feeding of sodium hexametaphosphate . Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction .


Molecular Structure Analysis

The molecular formula of “N-alpha-Phthalyl-L-Asparagine” is C12H10N2O5 . The molecular weight is 262.22 g/mol . The IUPAC name is (2 S )-4-amino-2- (1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid .


Chemical Reactions Analysis

The therapeutic effects of asparaginase, which is related to asparagine, are due to the depletion of the essential amino acid asparagine . This process inhibits protein biosynthesis in lymphoblasts .

Scientific Research Applications

Asparagine Metabolism and Enzymatic Role

Asparagine plays a significant role in nitrogen transport and storage in plants, with its metabolism involving enzymes such as asparaginase and asparagine aminotransferase. In Arabidopsis, the enzyme serine:glyoxylate aminotransferase, encoded by AGT1, acts as an asparagine aminotransferase, highlighting the enzymatic conversion pathways of asparagine and their biological significance (Zhang & Marsolais, 2014).

Therapeutic Applications of Asparaginase

L-asparaginase, an enzyme capable of hydrolyzing asparagine to aspartate and ammonia, has been clinically accepted as an antitumor agent, especially for treating acute lymphoblastic leukemia and lymphosarcoma. Its effectiveness is attributed to asparagine depletion, resulting in cytotoxicity to leukemic cells. The exploration of microbial production of l-asparaginase emphasizes its cost-effectiveness and minimal environmental impact, showcasing advancements in protein engineering, production conditions, and the pursuit of enzymes with improved pharmacodynamics and reduced toxicity (Lopes et al., 2017).

Biosensor Applications

L-asparaginase-based biosensors represent an innovative application, leveraging the enzyme's ability to catalyze asparagine hydrolysis. This technology is promising for monitoring L-asparagine levels in acute lymphoblastic leukemia patients and in food analysis, demonstrating the enzyme's versatility beyond therapeutic uses (Nunes et al., 2021).

Biotechnological Advances in Production

The production and characterization of asparaginase from various sources, including microbial, have been extensively reviewed. These studies focus on optimizing production methods, understanding enzyme properties, and exploring applications beyond leukemia treatment, such as in food processing to reduce acrylamide levels. The enzyme's molecular characteristics, stability, and activity profile are crucial for its therapeutic and industrial applications (Batool et al., 2016).

Mechanism of Action

Safety and Hazards

“N-alpha-Phthalyl-L-Asparagine” is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Asparaginase, which is related to asparagine, has been used in treating pediatric acute lymphoblastic leukemia (ALL) for decades . Despite regular use over the past 50 years, there remains much yet to be discovered and ample room for improvement within the utilization of asparaginase therapy .

properties

IUPAC Name

(2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJNPKWNYXBKP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373333
Record name N-alpha-Phthalyl-L-Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-Phthalyl-L-Asparagine

CAS RN

42406-52-0
Record name N-alpha-Phthalyl-L-Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.